4-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride 4-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 2097936-40-6
VCID: VC2898199
InChI: InChI=1S/C7H8ClNO.ClH/c1-9-3-2-6(5-8)4-7(9)10;/h2-4H,5H2,1H3;1H
SMILES: CN1C=CC(=CC1=O)CCl.Cl
Molecular Formula: C7H9Cl2NO
Molecular Weight: 194.06 g/mol

4-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride

CAS No.: 2097936-40-6

Cat. No.: VC2898199

Molecular Formula: C7H9Cl2NO

Molecular Weight: 194.06 g/mol

* For research use only. Not for human or veterinary use.

4-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride - 2097936-40-6

Specification

CAS No. 2097936-40-6
Molecular Formula C7H9Cl2NO
Molecular Weight 194.06 g/mol
IUPAC Name 4-(chloromethyl)-1-methylpyridin-2-one;hydrochloride
Standard InChI InChI=1S/C7H8ClNO.ClH/c1-9-3-2-6(5-8)4-7(9)10;/h2-4H,5H2,1H3;1H
Standard InChI Key XEULLCNYGDJANE-UHFFFAOYSA-N
SMILES CN1C=CC(=CC1=O)CCl.Cl
Canonical SMILES CN1C=CC(=CC1=O)CCl.Cl

Introduction

Chemical Properties and Structure

Molecular Identification

4-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride is precisely identified through several standardized chemical identifiers. These identifiers ensure accurate recognition and classification within chemical databases and research contexts. The compound is characterized by the following identifying properties:

PropertyValue
CAS No.2097936-40-6
Product Name4-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride
Molecular FormulaC7H9Cl2NO
Molecular Weight194.06 g/mol
IUPAC Name4-(chloromethyl)-1-methylpyridin-2-one;hydrochloride
Standard InChIInChI=1S/C7H8ClNO.ClH/c1-9-3-2-6(5-8)4-7(9)10;/h2-4H,5H2,1H3;1H
Standard InChIKeyXEULLCNYGDJANE-UHFFFAOYSA-N
SMILESCN1C=CC(=CC1=O)CCl.Cl
PubChem Compound126850263

The molecular formula C7H9Cl2NO indicates the presence of 7 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 1 oxygen atom in the compound's structure. This precise composition contributes to the compound's unique chemical behavior and applications in various research contexts.

Structural Characteristics

The structure of 4-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride features a dihydropyridine core with specific functional group substitutions. The compound contains a six-membered heterocyclic ring with a nitrogen atom at position 1, which is methylated. The carbonyl group (C=O) is positioned at carbon 2, while the chloromethyl group (CH2Cl) is attached to carbon 4. The hydrochloride component forms an ionic bond with the nitrogen atom, affecting the compound's solubility and stability characteristics.

This structural arrangement provides the compound with its distinctive chemical reactivity, particularly the presence of the chloromethyl group, which serves as a reactive site for nucleophilic substitution reactions. The dihydropyridin-2-one structure also contributes to the compound's ability to participate in various chemical transformations relevant to its applications in biochemical research.

Physical Properties

4-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride is typically available in solid form with high purity (>95%). The compound's physical properties are influenced by its ionic nature due to the hydrochloride salt formation. This salt formation enhances the compound's water solubility compared to its free base form, making it more suitable for aqueous applications in biological research settings.

The compound is generally stable under ambient conditions, though proper storage practices are recommended to maintain its chemical integrity over extended periods. Its solubility profile extends to various organic solvents, which facilitates its incorporation into different experimental protocols and synthetic pathways.

Synthesis Methods

Laboratory Synthesis Approaches

Functional Applications

Role as a Buffering Agent

One of the notable applications of 4-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride is its function as an organic buffering agent. The compound demonstrates the capacity to maintain pH levels between 6 and 8.5, which is a critical range for numerous cellular processes and biochemical reactions. This buffering capability makes the compound valuable in research settings where precise pH control is essential for experimental reliability and reproducibility.

The compound's effectiveness as a buffer may be attributed to its structure, particularly the presence of the dihydropyridin-2-one moiety, which can participate in acid-base equilibria under appropriate conditions. This property allows the compound to absorb excess hydrogen ions or hydroxide ions in solution, thereby resisting changes in pH when small amounts of acids or bases are added to the system.

In research applications, organic buffers like 4-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride may offer advantages over conventional inorganic buffers in certain contexts, particularly when compatibility with biological systems or specific organic reactions is required.

Applications in Peptide Synthesis

4-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride plays a significant role in peptide synthesis, serving as a reagent for protecting carboxyl termini of peptides as 4-picolyl esters. This protection strategy facilitates easier separation and purification during the multistep processes involved in peptide synthesis.

The reactivity of the chloromethyl group allows for efficient attachment to carboxyl groups under appropriate conditions, forming ester linkages that are stable under certain reaction conditions but can be selectively cleaved when required. This selective protection and deprotection capability is essential in the controlled assembly of peptide sequences, where specific reactive groups must be temporarily masked to prevent undesired side reactions.

The use of 4-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride in this context represents an important contribution to the toolkit of synthetic strategies available for peptide chemistry, potentially offering advantages in terms of reaction specificity, yield, or compatibility with particular peptide sequences or functional groups.

Research Applications

Beyond its specific roles in buffering and peptide synthesis, 4-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride has broader potential applications in various research contexts. Studies have indicated possible applications in proteomics and cell culture systems, where the compound's distinctive chemical properties may provide advantages in specific experimental protocols.

Research has also focused on the compound's influence on cellular metabolism and biological pathways, though the specific mechanisms of action remain to be fully elucidated. This ongoing investigation reflects the compound's potential significance in expanding our understanding of biochemical processes and potentially developing new methodologies for biological research.

The versatility of 4-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride in research settings is further enhanced by its stability and compatibility with various laboratory techniques, making it a valuable tool in diverse experimental contexts.

Comparative Analysis

Related Compounds

Several compounds share structural similarities with 4-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride, each with its own distinctive properties and applications. Understanding these related compounds provides context for appreciating the unique attributes of 4-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride.

While specific information about structural analogs is limited in the available search results, other halomethylated pyridine derivatives, such as 2-chloro-4-chloromethylpyridine mentioned in one of the patents, represent related chemical entities with potential for similar applications . These compounds typically differ in the position of functional groups on the pyridine ring or in the nature of the halogen atom in the halomethyl group.

The chemical behavior and applications of these related compounds are influenced by factors such as:

  • The position of functional groups on the heterocyclic ring

  • The nature of the substituents (e.g., different halogens or other functional groups)

  • The presence or absence of additional structural features

These structural variations can significantly impact properties such as reactivity, solubility, and biological activity, thereby defining the specific contexts in which each compound may find optimal application.

Distinguishing Features

4-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride possesses several distinguishing features that set it apart from structurally related compounds. The unique combination of a chloromethyl group and dihydropyridine structure contributes to its specific chemical behavior and utility in biochemical applications.

Key distinguishing features include:

  • The presence of the chloromethyl group at position 4, which provides a reactive site for nucleophilic substitution reactions

  • The dihydropyridin-2-one structure, which contributes to the compound's distinctive chemical properties

  • The methylation at the nitrogen atom, which influences the compound's solubility and reactivity

  • The hydrochloride salt formation, which enhances water solubility and affects stability

These structural elements collectively define the unique chemical identity of 4-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride and underpin its specific applications in research contexts. The compound's particular combination of functional groups distinguishes it from its analogs and highlights its potential utility in specific biochemical applications.

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